molecular formula C14H28O3 B12661167 3-Hydroxy-11-methyltridecanoic acid CAS No. 122751-75-1

3-Hydroxy-11-methyltridecanoic acid

Cat. No.: B12661167
CAS No.: 122751-75-1
M. Wt: 244.37 g/mol
InChI Key: UCYIXWXFFDEQLL-UHFFFAOYSA-N
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Description

3-Hydroxy-11-methyltridecanoic acid is a β-hydroxy fatty acid that serves as the lipid side chain of gageostatin A, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis . This compound is integral to the structure of antimicrobial natural products. Research into this fatty acid and its derivatives is focused on their role in the biological activity of parent lipopeptides, which exhibit significant antifungal activity against pathogenic fungi such as Rhizoctonia solani , Botrytis cinerea , and Colletotrichum acutatum , as well as moderate antibacterial activity against organisms including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action for such lipopeptides often involves binding to and perturbing the cell membrane of microorganisms . Furthermore, gageostatins have demonstrated cytotoxicity against a panel of human cancer cell lines, suggesting value in oncology research . As a defined component of these complex metabolites, 3-Hydroxy-11-methyltridecanoic acid is a valuable standard and building block for researchers in natural product chemistry, antimicrobial discovery, and the development of novel anti-infective or chemotherapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122751-75-1

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

3-hydroxy-11-methyltridecanoic acid

InChI

InChI=1S/C14H28O3/c1-3-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17)

InChI Key

UCYIXWXFFDEQLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-11-methyltridecanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acids with formaldehyde, followed by hydrolysis to yield the desired hydroxy acid . Another method includes the selective synthesis from xenobiotic acyl-coenzyme A thioesters, which are important for developing bioanalytical methods and evaluating chemical reactivity .

Industrial Production Methods

Industrial production of 3-Hydroxy-11-methyltridecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-11-methyltridecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-11-methyltridecanoic acid, while reduction may produce 3-hydroxy-11-methyltridecanol.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that branched-chain fatty acids, including 3-hydroxy-11-methyltridecanoic acid, exhibit significant anti-inflammatory effects. A study demonstrated that a 1% solution of isomyristic acid (related compound) in peanut oil showed marked anti-inflammatory properties in animal models. This suggests potential therapeutic uses in treating inflammatory diseases .

Cholesterol-Lowering Effects
Branched fatty acids have been linked to cardiovascular health. They may help lower cholesterol levels and improve lipid profiles. The mechanism involves the modulation of lipid metabolism pathways, which could be beneficial in developing treatments for hyperlipidemia and related conditions .

Cosmetic Applications

Skin Care Formulations
Hydroxy acids are widely used in cosmetic formulations for their exfoliating properties. 3-Hydroxy-11-methyltridecanoic acid can be utilized in products aimed at treating photoaging and acne due to its ability to enhance skin cell turnover and improve overall skin texture .

Mechanisms of Action
The action of hydroxy acids involves the breakdown of the bonds between dead skin cells, promoting their removal and allowing healthier skin to surface. This property is critical in formulations designed for both aesthetic and therapeutic purposes .

Material Science Applications

Biodegradable Polymers
Recent advancements have explored the incorporation of 3-hydroxy-11-methyltridecanoic acid into biodegradable polyesters. These materials demonstrate enhanced thermal stability and sustainability, making them suitable for environmentally friendly applications . The copolymers derived from this fatty acid exhibit good stability against thermal degradation and have been tested for their biodegradability in various environments .

Table 1: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalsAnti-inflammatory treatmentsModulation of inflammatory pathways
Cholesterol-loweringImprovement of lipid metabolism
CosmeticsSkin care formulationsExfoliation and enhancement of skin texture
Material ScienceBiodegradable polymersEnhanced thermal stability and environmental safety

Case Study: Anti-inflammatory Effects

A study involving the administration of branched-chain fatty acids showed significant reduction in inflammation markers in rat models. The findings suggest that these compounds could be developed into effective anti-inflammatory medications .

Case Study: Biodegradable Polyesters

Research on copolymers containing 3-hydroxy-11-methyltridecanoic acid indicated successful degradation by soil bacteria, highlighting its potential as a sustainable material choice for various applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-11-methyltridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and organism involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Lipopeptides

HTDA is compared below with related hydroxy-methyl-substituted fatty acids found in bioactive lipopeptides:

Compound Name Carbon Chain Length Hydroxy Position Methyl Position Molecular Formula Biological Role
3-Hydroxy-11-methyltridecanoic acid 13 (tridecanoic acid) 3 11 C₁₄H₂₈O₃ Component of gageotetrins B/C
3-Hydroxy-8,10-dimethyldodecanoic acid 12 (dodecanoic acid) 3 8, 10 C₁₃H₂₆O₃ Component of gageotetrin A
3-Hydroxy-10-methylundecanoic acid 11 (undecanoic acid) 3 10 C₁₂H₂₄O₃ Found in fungal metabolites
3-Hydroxy-11-methyldodecanoic acid 12 (dodecanoic acid) 3 11 C₁₃H₂₆O₃ Synthetic analog with antimicrobial activity

Key Observations :

  • Chain Length and Methyl Branching: HTDA’s 13-carbon backbone distinguishes it from shorter analogs like 3-hydroxy-10-methylundecanoic acid (C11) and longer variants like 11-hydroxyheptadecanoic acid (C17; with an acetyl group at position 8) .
  • Methyl Group Position : The methyl group at position 11 in HTDA contrasts with the dual methyl groups at positions 8 and 10 in gageotetrin A’s fatty acid. This difference may influence spatial packing in bacterial membranes, affecting antimicrobial efficacy .
Functional Comparison with Non-Lipopeptide Fatty Acids
  • 11-Methyldodecanoic Acid (C₁₃H₂₆O₂): Lacks the hydroxyl group, reducing polarity and membrane-disruptive capacity compared to HTDA .

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